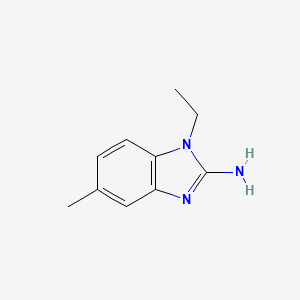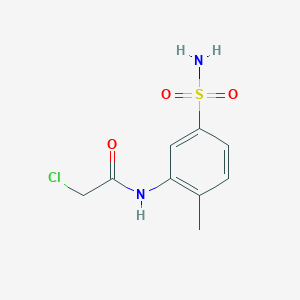
2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide
Overview
Description
“2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide” is a chemical compound with the CAS Number: 904590-92-7. It has a molecular weight of 262.72 and its IUPAC name is N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloroacetamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15). This code provides a specific representation of the molecule’s structure .Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
A study by Coleman et al. (2000) delves into the metabolism of chloroacetamide herbicides and their metabolites, focusing on the differences between human and rat liver microsomes. Although this study primarily investigates other chloroacetamide herbicides, it provides insight into the metabolic pathways and potential toxicological implications of similar compounds, highlighting the complex metabolic activation pathways that could involve compounds like 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide. This research is vital for understanding the environmental and health impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Cytotoxic Activity of Sulfonamide Derivatives
Ghorab et al. (2015) explored the cytotoxic activities of various sulfonamide derivatives, including those structurally related to 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide. This study indicates the potential for designing novel anticancer compounds based on sulfonamide chemistry, which could be extended to the specific compound , assuming structural and functional similarities. The research outlines how chemical modifications can tailor these compounds for enhanced biological activity against specific cancer cell lines (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).
Soil Reception and Herbicide Activity Affected by Wheat Straw
Research by Banks and Robinson (1986) on the soil reception and activity of acetochlor, a related chloroacetamide herbicide, demonstrates how environmental conditions, such as wheat straw coverage and irrigation, can influence the efficacy and degradation of chloroacetamide herbicides. These findings can inform the agricultural application and environmental management practices for compounds like 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide, particularly regarding their use in crop production and potential environmental persistence (Banks & Robinson, 1986).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAGIXPSSLCDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



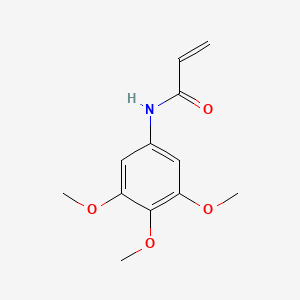
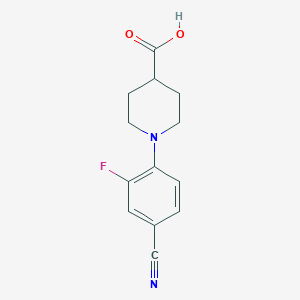
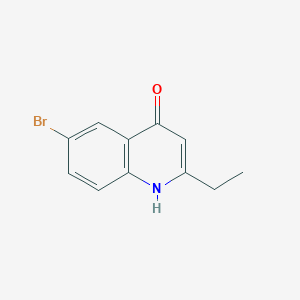
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)
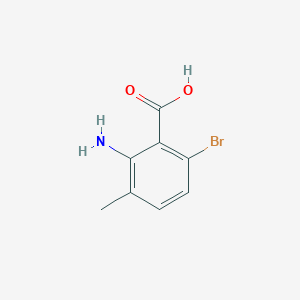
![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
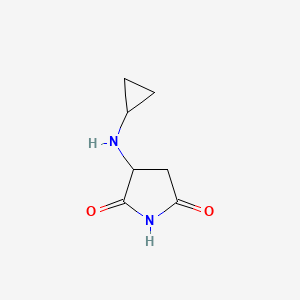
methyl})amine](/img/structure/B1518538.png)
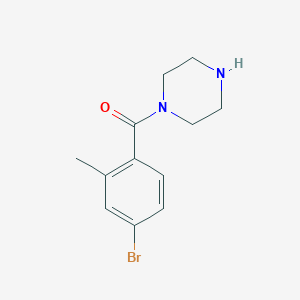
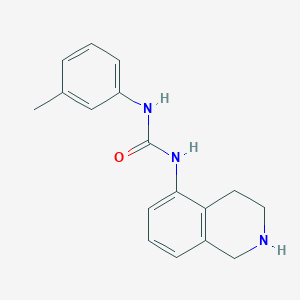
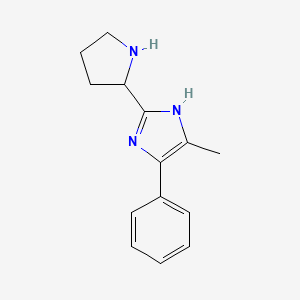
![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
